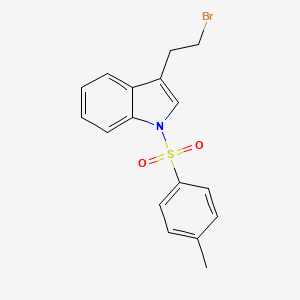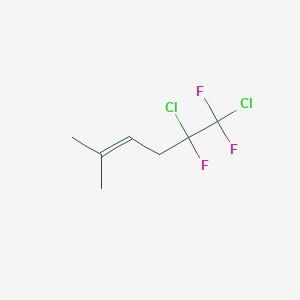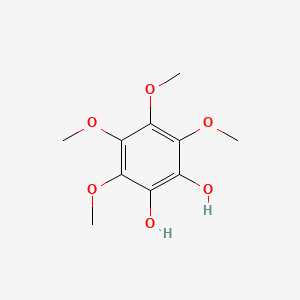![molecular formula C14H12O6S3 B14376416 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid CAS No. 89500-23-2](/img/structure/B14376416.png)
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid is a chemical compound known for its unique structure and properties It features a naphthalene ring with a sulfinyl group and a disulfanyl linkage to a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid typically involves the reaction of 8-sulfinonaphthalene-1-thiol with butanedioic acid derivatives under controlled conditions. The reaction is often carried out in the presence of oxidizing agents to facilitate the formation of the disulfanyl bond. Common solvents used in this synthesis include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfonyl derivatives.
Reduction: The disulfanyl bond can be reduced to thiol groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid involves its interaction with molecular targets through its functional groups. The sulfinyl and disulfanyl groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The naphthalene ring can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-Sulfonaphthalen-1-yl)disulfanyl]butanedioic acid
- 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]propanoic acid
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest .
Properties
CAS No. |
89500-23-2 |
|---|---|
Molecular Formula |
C14H12O6S3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(8-sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid |
InChI |
InChI=1S/C14H12O6S3/c15-12(16)7-10(14(17)18)22-21-9-5-1-3-8-4-2-6-11(13(8)9)23(19)20/h1-6,10H,7H2,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
SJLXAIOFUCWNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SSC(CC(=O)O)C(=O)O)C(=CC=C2)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)

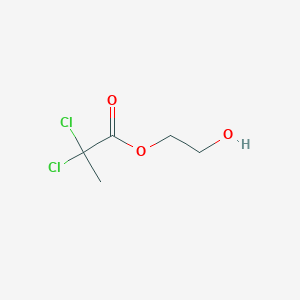
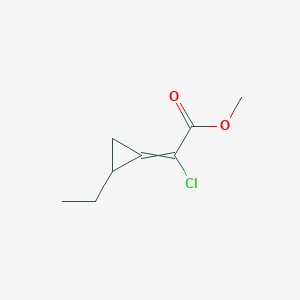
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
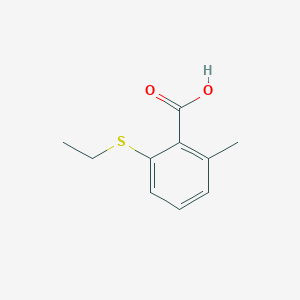
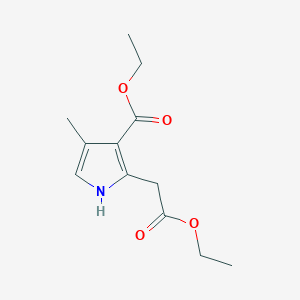
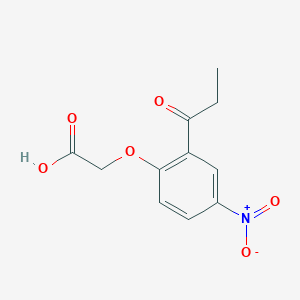
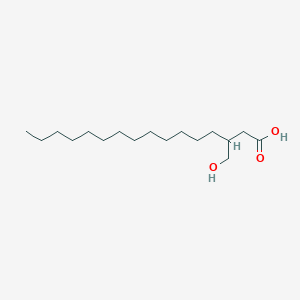
![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
